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carboxylate

Cat. No.: B1598435 Get Quote

Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core

structure of many biologically active molecules and natural products.[1][2] Their diverse

pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities,

make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and

unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based

therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a

comprehensive walkthrough of the analytical methodologies employed to determine and verify

the structure of a key synthetic intermediate: methyl 6-methoxybenzofuran-2-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals, offering

not just a procedural outline but also the underlying scientific rationale for each experimental

choice. By integrating data from multiple spectroscopic techniques, we will build a complete

and validated structural picture of the target molecule.

Molecular Identity
Compound Name: Methyl 6-methoxybenzofuran-2-carboxylate

Molecular Formula: C₁₁H₁₀O₄[4]

Molecular Weight: 206.198 g/mol [4]
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CAS Number: 55364-67-5[4]

Experimental Design and Rationale
The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of

information from various analytical techniques. The choice of methods is dictated by the

functional groups anticipated in the structure. For methyl 6-methoxybenzofuran-2-
carboxylate, the name itself suggests the presence of a benzofuran core, a methoxy group,

and a methyl ester. Our experimental strategy is therefore designed to confirm the presence

and connectivity of these components.

Core Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is

the most powerful tool for determining the carbon-hydrogen framework of an organic

molecule.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern,

which helps in confirming the molecular formula and identifying structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule based on their characteristic vibrational frequencies.

Sample Preparation
For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated

solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of

solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5]

For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a

dispersion in a potassium bromide (KBr) pellet.

Spectroscopic Data Interpretation and Structure
Assembly
Mass Spectrometry (MS)
The initial step in the structure elucidation is to confirm the molecular weight of the compound.
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique that typically results in the observation of the

molecular ion peak, minimizing fragmentation and providing a clear indication of the

molecular weight.

Data Summary:

Ion m/z (observed) Interpretation

[M+H]⁺ 207.0652 Protonated molecule

[M+Na]⁺ 229.0471 Sodium adduct of the molecule

Calculated Exact Mass 206.0579 For C₁₁H₁₀O₄

The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds

to the molecular formula C₁₁H₁₀O₄, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present.

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared

radiation. This allows for the identification of key functional groups.

Data Summary:
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium Aromatic C-H stretch

~2850-2960 Medium
Aliphatic C-H stretch (from -

OCH₃ and -COOCH₃)

~1725-1735 Strong

C=O stretch of the aromatic

ester.[6][7] This is a key

indicator of the carboxylate

group.

~1600, ~1480 Medium
C=C stretching vibrations

within the aromatic ring

~1250 and ~1040 Strong

Asymmetric and symmetric C-

O-C stretching of the aryl ether

(methoxy group).[8][9]

~1100-1300 Strong
C-O stretching of the ester

group.[6]

The IR spectrum confirms the presence of an aromatic system, an ester functional group, and

an ether linkage, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.

¹H NMR Spectroscopy
Rationale: ¹H NMR gives information about the number of different types of protons, their

chemical environment, and their proximity to other protons.

Data Summary (in CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 d, J ≈ 8.5 Hz 1H H-4

~7.4 s 1H H-3

~7.1 d, J ≈ 2.5 Hz 1H H-7

~6.9 dd, J ≈ 8.5, 2.5 Hz 1H H-5

3.92 s 3H -COOCH₃ (ester)

3.88 s 3H Ar-OCH₃ (methoxy)

The aromatic region shows signals for four protons on the benzene ring, and their splitting

patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm

correspond to the methyl protons of the ester and methoxy groups, respectively.

¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides information about the number of different types of carbon

atoms and their chemical environment.

Data Summary (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~160 C=O (ester)

~158 C-6

~150 C-7a

~145 C-2

~125 C-4

~118 C-3a

~115 C-5

~112 C-3

~95 C-7

56.1 Ar-OCH₃

52.3 -COOCH₃

The ¹³C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular

formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The

signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons,

respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons

and carbons, allowing for the unambiguous assembly of the molecular structure.

Key Correlations:

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the

proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the

aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the
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carbon signal at ~125 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range

(2-3 bond) correlations and piecing together the molecular fragments.[10]

Visualizing HMBC Correlations:
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Caption: Key HMBC correlations for structure elucidation.
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Interpretation of Key HMBC Correlations:

The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl

carbon (COOCH₃), confirming the methyl ester functionality.

The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively

placing the methoxy group at this position.

The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the

furan ring.

The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5

and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on

the benzene ring.

Final Structure Confirmation
By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of

methyl 6-methoxybenzofuran-2-carboxylate is unequivocally confirmed.

Caption: Final elucidated structure.

Conclusion
The structural elucidation of methyl 6-methoxybenzofuran-2-carboxylate serves as a prime

example of a systematic, multi-technique approach in modern analytical chemistry. Each

method provides a unique and complementary piece of the structural puzzle. The congruence

of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and

two-dimensional NMR experiments provides a self-validating system that confirms the

proposed structure with a high degree of confidence. This rigorous characterization is an

indispensable step in the synthesis and development of novel benzofuran-based compounds

for scientific and pharmaceutical applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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